1,2,3-Trifluoro-5-isocyanatobenzene

Descripción general

Descripción

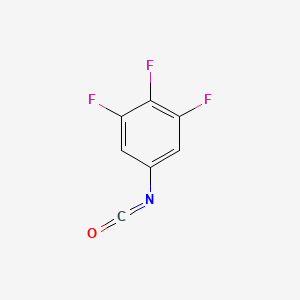

1,2,3-Trifluoro-5-isocyanatobenzene is an organic compound with the molecular formula C7H2F3NO. It is characterized by the presence of three fluorine atoms and an isocyanate group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

1,2,3-Trifluoro-5-isocyanatobenzene can be synthesized through several methods. One common synthetic route involves the reaction of benzene derivatives with trifluoromethylating agents followed by isocyanation. The reaction conditions typically require the use of catalysts and controlled temperatures to ensure high yields and purity .

Industrial production methods often involve the use of specialized equipment to handle the reactive intermediates and ensure the safety of the process. The production process may include steps such as distillation and purification to obtain the final product with the desired specifications .

Análisis De Reacciones Químicas

1,2,3-Trifluoro-5-isocyanatobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

-

PARP Inhibition :

There is evidence suggesting that derivatives of 1,2,3-Trifluoro-5-isocyanatobenzene can act as inhibitors of poly(ADP-ribose) polymerase (PARP). These compounds are useful in cancer therapies as they enhance the efficacy of DNA-damaging agents and radiotherapy by preventing DNA strand break repair mechanisms in tumor cells. This application is particularly relevant for tumors with specific defects in DNA repair pathways . -

Cardiovascular Treatments :

Some studies indicate that isocyanate derivatives can be beneficial in treating cardiovascular diseases by reducing cell necrosis during ischemic events. This therapeutic potential stems from their ability to modulate inflammatory responses and protect against chemotherapy toxicity .

Materials Science Applications

-

Polymer Synthesis :

This compound can be utilized in the synthesis of advanced polymers. Its isocyanate group allows for reactions with polyols to form polyurethane materials with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to improved hydrophobicity and chemical stability . -

Coatings and Adhesives :

The compound's properties make it suitable for use in high-performance coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and resistance of coatings against environmental degradation .

Environmental Applications

- Environmental Monitoring :

Due to its reactivity, this compound can be employed in environmental monitoring applications. It is useful for modifying surfaces of aggregates to change their hydrophilic characteristics, which can be beneficial in assessing pollutant interactions with different substrates .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,2,3-Trifluoro-5-isocyanatobenzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic species, leading to the formation of stable adducts. This reactivity is exploited in various chemical and biological applications to modify molecules and study their properties .

Comparación Con Compuestos Similares

1,2,3-Trifluoro-5-isocyanatobenzene can be compared with other similar compounds such as:

- 1,2,3-Trifluoro-4-isocyanatobenzene

- 1,2,4-Trifluoro-5-isocyanatobenzene

- 1,3,5-Trifluoro-2-isocyanatobenzene

These compounds share similar structural features but differ in the position of the fluorine atoms and the isocyanate group. The unique arrangement of these groups in this compound gives it distinct reactivity and properties, making it suitable for specific applications .

Actividad Biológica

1,2,3-Trifluoro-5-isocyanatobenzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups significantly alters its reactivity and interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHFN

- Molecular Weight : 175.10 g/mol

- Structure : Contains a benzene ring with three fluorine atoms and an isocyanate group.

The fluorine atoms enhance the compound's stability and reactivity, particularly in forming covalent bonds with biomolecules. This property is crucial for its potential applications in drug design and development.

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. The isocyanate group can react with nucleophilic sites on proteins and nucleic acids, leading to modifications that may alter their functions.

Target Interactions

- Proteins : The compound can form covalent bonds with amino acids, potentially leading to enzyme inhibition or modulation of receptor activity.

- Nucleic Acids : Interaction with nucleic acids may affect gene expression and replication processes.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections by inhibiting viral replication mechanisms.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting a need for further investigation into this compound's antimicrobial potential.

- Enzyme Inhibition : The ability to inhibit specific enzymes could be explored for therapeutic applications in diseases where enzyme modulation is beneficial.

Case Studies and Research Findings

Recent studies have explored the biological implications of this compound:

- Study on Antiviral Effects :

-

Enzyme Interaction Analysis :

- Research indicated that the compound interacts with glutamate racemase, an essential enzyme in bacterial cell wall synthesis. Inhibition of this enzyme disrupts bacterial growth, highlighting its potential as an antibacterial agent.

- Toxicological Assessment :

Data Summary Table

Propiedades

IUPAC Name |

1,2,3-trifluoro-5-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3NO/c8-5-1-4(11-3-12)2-6(9)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISHPAJOGZXLCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649173 | |

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869285-47-2 | |

| Record name | 1,2,3-Trifluoro-5-isocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.